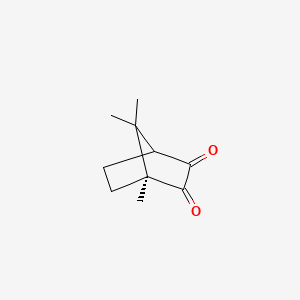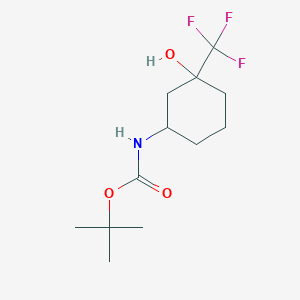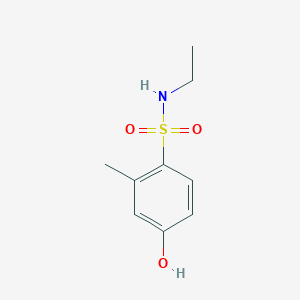![molecular formula C25H28N4O3 B13727770 tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a benzoyl group, and an indazole moiety, making it a versatile scaffold for the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Ethenylation: The indazole derivative is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Benzoylation: The resulting product is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperazine Introduction: The benzoylated intermediate is reacted with piperazine to form the final product.
tert-Butyl Protection: The piperazine nitrogen is protected with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ethenyl group or other reducible moieties.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperazine positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing anti-cancer, anti-inflammatory, and anti-viral agents.
Biology: Investigated for its potential as a molecular probe for studying biological pathways and interactions.
Materials Science: Explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C25H28N4O3 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H28N4O3/c1-25(2,3)32-24(31)29-16-14-28(15-17-29)23(30)19-11-8-18(9-12-19)10-13-22-20-6-4-5-7-21(20)26-27-22/h4-13H,14-17H2,1-3H3,(H,26,27)/b13-10+ |
Clave InChI |
YVUSNVIMBHNBQQ-JLHYYAGUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
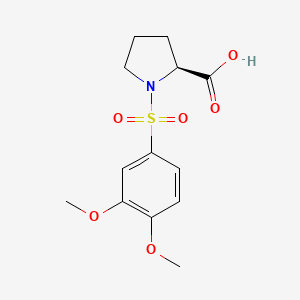
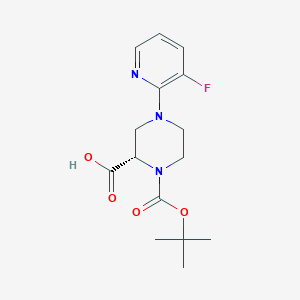
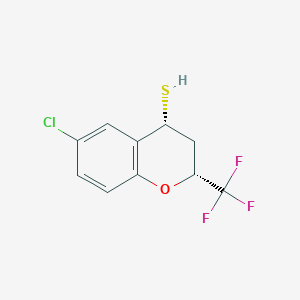
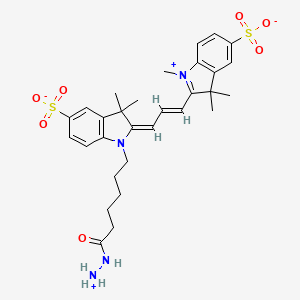
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)

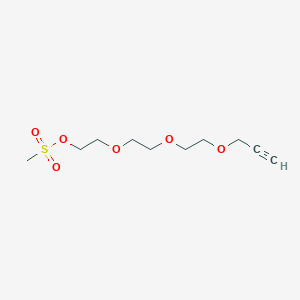
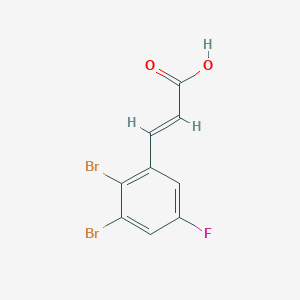
![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
